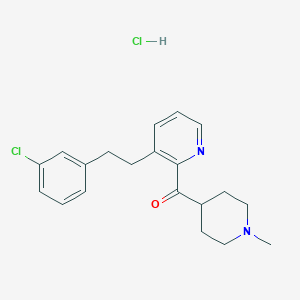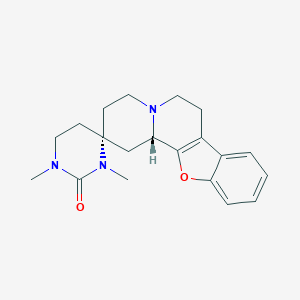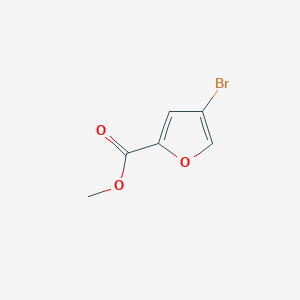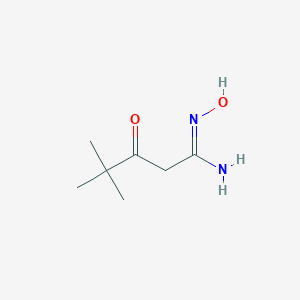
2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2ClF5. It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound is studied for its potential use in pharmaceuticals, particularly in the development of drugs that require fluorinated aromatic compounds.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mecanismo De Acción
Target of Action
The primary target of 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of various organic compounds .
Pharmacokinetics
It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . These properties suggest that the compound may have good bioavailability in the context of chemical reactions .
Result of Action
The action of this compound results in the formation of new carbon–carbon bonds . This leads to the synthesis of various organic compounds, contributing to the diversity and complexity of organic synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, well-ventilated place away from light . Additionally, the compound’s reactivity may be affected by the presence of other chemicals, such as aluminum chloride in the case of its preparation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene involves the reaction of 2-chloro-4-fluorotoluene with trifluoromethylating agents under specific conditions. The reaction typically requires the presence of a catalyst such as aluminum chloride (AlCl3) and is carried out in a solvent like chloroform .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps like purification and distillation to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like chlorine and fluorine.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorobenzotrifluoride: Similar in structure but lacks the additional fluorine atoms.
1,4-Dichloro-2-(trifluoromethyl)benzene: Contains two chlorine atoms instead of one.
3-Chloro-1,2-difluoro-4-(trifluoromethyl)benzene: Differently positioned chlorine and fluorine atoms
Uniqueness
2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene is unique due to its specific arrangement of chlorine, fluorine, and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct chemical properties, making it suitable for specialized applications in research and industry.
Propiedades
IUPAC Name |
2-chloro-1,3-difluoro-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF5/c8-5-4(9)2-1-3(6(5)10)7(11,12)13/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFUOBOYBXLKCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559772 |
Source


|
| Record name | 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120770-03-8 |
Source


|
| Record name | 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
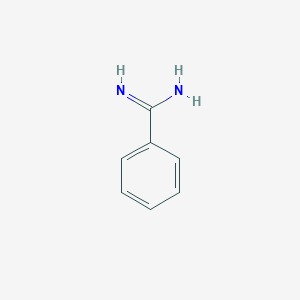

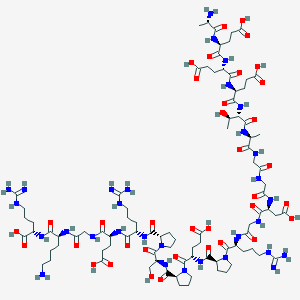

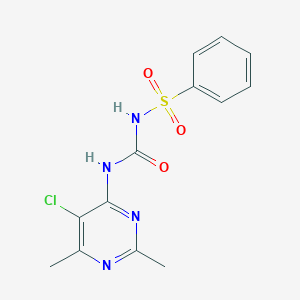

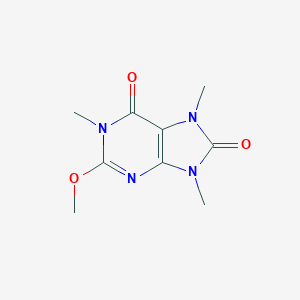
![Bicyclo[3.1.0]hexan-3-one, 4-methylene-1-(1-methylethyl)-(9CI)](/img/structure/B55580.png)
